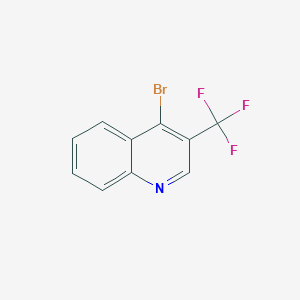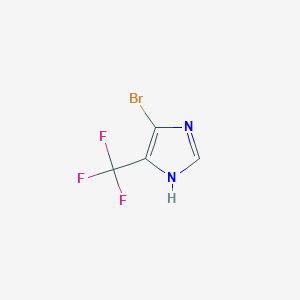
5-ブロモ-4-(トリフルオロメチル)-1H-イミダゾール
説明
5-Bromo-4-(trifluoromethyl)-1H-imidazole is a heterocyclic compound that features both bromine and trifluoromethyl groups attached to an imidazole ring
科学的研究の応用
5-Bromo-4-(trifluoromethyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antifungal properties.
Medicine: Explored as a potential pharmacophore in drug discovery, particularly in the development of anti-cancer or anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability or resistance to degradation.
作用機序
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which this compound may be involved in, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s worth noting that the development of similar compounds has focused on improving druglikeness and adme-tox properties .
Result of Action
Similar compounds have been used in the synthesis of pharmacologically active decorated diazines .
Action Environment
The success of suzuki–miyaura coupling reactions, which this compound may be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
生化学分析
Biochemical Properties
5-Bromo-4-(trifluoromethyl)-1H-imidazole plays a significant role in biochemical reactions, particularly as a modulator of enzyme activity. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The interaction between 5-Bromo-4-(trifluoromethyl)-1H-imidazole and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific context of the reaction .
Cellular Effects
The effects of 5-Bromo-4-(trifluoromethyl)-1H-imidazole on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In certain cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromo-4-(trifluoromethyl)-1H-imidazole can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 5-Bromo-4-(trifluoromethyl)-1H-imidazole exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. For instance, this compound can bind to the active site of enzymes, leading to either inhibition or activation of their catalytic activity. Additionally, 5-Bromo-4-(trifluoromethyl)-1H-imidazole can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of 5-Bromo-4-(trifluoromethyl)-1H-imidazole can change over time in laboratory settings, depending on factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that the effects of 5-Bromo-4-(trifluoromethyl)-1H-imidazole on cellular function can vary, with some effects becoming more pronounced or diminishing over time .
Dosage Effects in Animal Models
The effects of 5-Bromo-4-(trifluoromethyl)-1H-imidazole in animal models are dose-dependent, with different dosages leading to varying outcomes. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement of metabolic functions. At higher doses, 5-Bromo-4-(trifluoromethyl)-1H-imidazole can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
5-Bromo-4-(trifluoromethyl)-1H-imidazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, 5-Bromo-4-(trifluoromethyl)-1H-imidazole can influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, 5-Bromo-4-(trifluoromethyl)-1H-imidazole is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of 5-Bromo-4-(trifluoromethyl)-1H-imidazole within tissues can also be influenced by factors such as tissue-specific expression of transporters and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 5-Bromo-4-(trifluoromethyl)-1H-imidazole is an important factor that influences its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 5-Bromo-4-(trifluoromethyl)-1H-imidazole may be localized to the mitochondria, where it can influence mitochondrial function and metabolism . The specific localization of this compound within cells can determine its interactions with other biomolecules and its overall biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(trifluoromethyl)-1H-imidazole typically involves the introduction of bromine and trifluoromethyl groups onto an imidazole ring. One common method is the bromination of 4-(trifluoromethyl)-1H-imidazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination.
Industrial Production Methods
Industrial production of 5-Bromo-4-(trifluoromethyl)-1H-imidazole may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it more suitable for large-scale production.
化学反応の分析
Types of Reactions
5-Bromo-4-(trifluoromethyl)-1H-imidazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to remove the bromine or trifluoromethyl groups under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazoles with various functional groups replacing the bromine atom.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of dehalogenated or defluorinated imidazole derivatives.
類似化合物との比較
Similar Compounds
5-Bromo-4-(trifluoromethyl)pyrimidine: Similar in structure but with a pyrimidine ring instead of an imidazole ring.
4-(Trifluoromethyl)-1H-imidazole: Lacks the bromine substituent.
5-Bromo-1H-imidazole: Lacks the trifluoromethyl group.
Uniqueness
5-Bromo-4-(trifluoromethyl)-1H-imidazole is unique due to the combination of both bromine and trifluoromethyl groups on the imidazole ring. This dual substitution imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules with specific desired characteristics.
特性
IUPAC Name |
4-bromo-5-(trifluoromethyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF3N2/c5-3-2(4(6,7)8)9-1-10-3/h1H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAQQAXRVFYODC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442757 | |
| Record name | 4-Bromo-5-(trifluoromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219534-99-3 | |
| Record name | 4-Bromo-5-(trifluoromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Diphenylmethylidene)amino]cyclopropane-1-carbonitrile](/img/structure/B1278478.png)
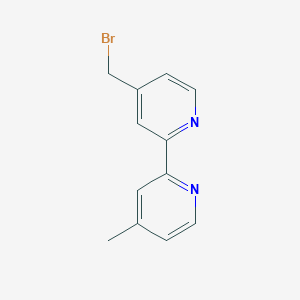
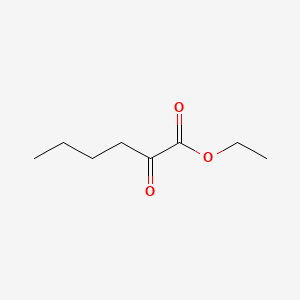
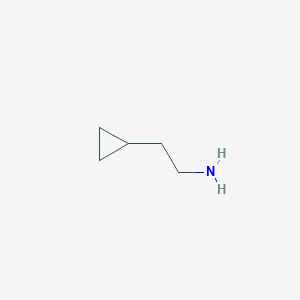
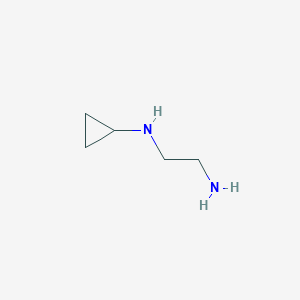
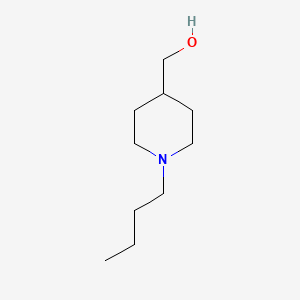
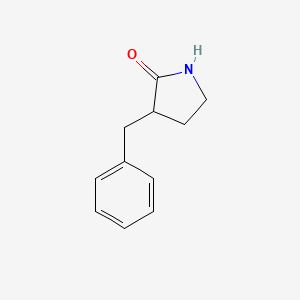

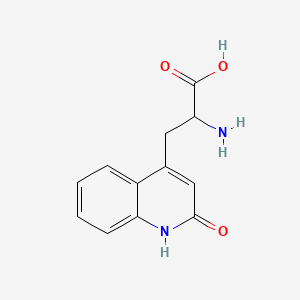
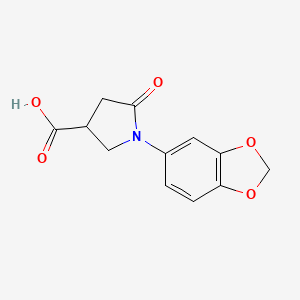
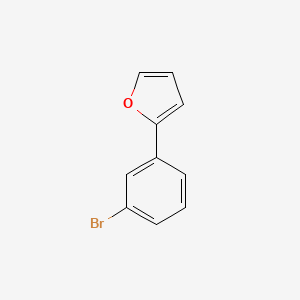
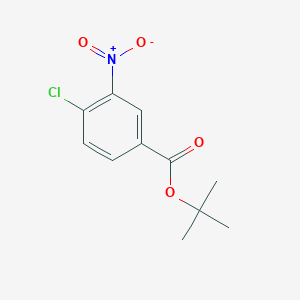
![2-[(2-bromophenyl)methyl]propanedioic Acid](/img/structure/B1278515.png)
